molecular formula C17H26N2O2 B14394829 Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- CAS No. 89784-07-6

Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-

Cat. No.: B14394829
CAS No.: 89784-07-6
M. Wt: 290.4 g/mol
InChI Key: PIWGRPAEGFIMHX-UHFFFAOYSA-N
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Description

Morpholine, 4,4’-bicyclo[331]nona-2,6-diene-2,6-diylbis- is a complex organic compound that features a unique bicyclic structureThe bicyclo[3.3.1]nonane framework is a common motif in many natural and biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- involves several steps. One common method includes the structural analysis of bicyclo[3.3.1]nona-2,6-dienes, where new C(2)-symmetric chiral diene ligands are designed and synthesized . These chiral ligands readily bind to rhodium (I) and act as effective catalysts for various reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of advanced organic synthesis techniques and catalysts to achieve the desired structure and functionality.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the rhodium complexes obtained from the synthesis act as effective catalysts for 1,4-addition reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the asymmetric hydrogenation of dehydroamino esters using the cationic Rh complex of (S,S)-bicyclonona-2,6-diene .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the rhodium complexes formed with this compound act as catalysts in asymmetric hydrogenation reactions, enhancing the enantioselectivity of the products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- is unique due to its specific structural features and the ability to form highly selective and efficient catalytic complexes. Its applications in asymmetric synthesis and potential therapeutic uses further distinguish it from other similar compounds.

Properties

CAS No.

89784-07-6

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

4-(6-morpholin-4-yl-2-bicyclo[3.3.1]nona-2,6-dienyl)morpholine

InChI

InChI=1S/C17H26N2O2/c1-3-16(18-5-9-20-10-6-18)15-2-4-17(14(1)13-15)19-7-11-21-12-8-19/h3-4,14-15H,1-2,5-13H2

InChI Key

PIWGRPAEGFIMHX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CCC3CC2CC=C3N4CCOCC4

Origin of Product

United States

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